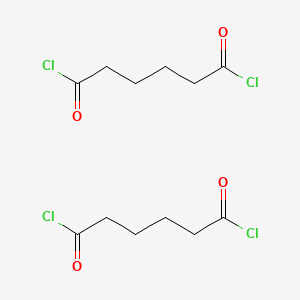

Bis(adipoyl chloride)

Description

Adipoyl chloride (IUPAC name: hexanedioyl dichloride, CAS 111-50-2) is a di-acid chloride with the formula ClOC(CH₂)₄COCl. It is a colorless to yellow-brown liquid with a pungent odor, a molecular weight of 183.03 g/mol, and a boiling point of 112°C . It is highly reactive, hygroscopic, and hydrolyzes violently in water to produce hydrochloric acid (HCl) and adipic acid . Its primary application is in polymer synthesis, notably in the production of nylon 6,6 via interfacial polymerization with hexamethylenediamine . Adipoyl chloride is classified as a corrosive substance (GHS Category 1B for skin/eye damage) and requires stringent safety measures during handling, including inert gas storage, ventilation, and personal protective equipment (PPE) .

Properties

IUPAC Name |

hexanedioyl dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8Cl2O2/c2*7-5(9)3-1-2-4-6(8)10/h2*1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXXUDDKYMZELR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)Cl)CC(=O)Cl.C(CCC(=O)Cl)CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Bis(adipoyl chloride) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with new ones.

Scientific Research Applications

Bis(adipoyl chloride) has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be utilized in studies related to cellular processes and molecular interactions. In medicine, Bis(adipoyl chloride) could be investigated for its potential therapeutic effects or as a diagnostic tool. Additionally, in industry, this compound may be employed in the production of materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Bis(adipoyl chloride) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Adipoyl chloride belongs to the di-acid chloride family, characterized by two reactive acyl chloride groups. Below is a comparative analysis with structurally related compounds, focusing on physicochemical properties, reactivity, and applications.

Table 1: Physicochemical Properties of Adipoyl Chloride and Analogous Di-Acid Chlorides

| Property | Adipoyl Chloride | Glutaryl Chloride (Pentanedioyl Dichloride) | Sebacoyl Chloride (Octanedioyl Dichloride) |

|---|---|---|---|

| Molecular Formula | C₆H₈Cl₂O₂ | C₅H₆Cl₂O₂ | C₁₀H₁₆Cl₂O₂ |

| Molecular Weight (g/mol) | 183.03 | 169.01 | 239.14 |

| Boiling Point (°C) | 112 | ~98–100 (est.) | ~220 (est.) |

| Density (g/mL) | 1.259 | ~1.21 (est.) | ~1.12 (est.) |

| Reactivity | High (two Cl groups) | Higher (shorter chain) | Moderate (longer chain) |

| Common Applications | Nylon 6,6 synthesis | Polyesters, plasticizers | Nylon 6,10, specialty polymers |

Key Observations:

Chain Length and Physical Properties :

- Adipoyl chloride (C6) has intermediate chain length compared to glutaryl (C5) and sebacoyl (C10) chlorides. Longer chains (e.g., sebacoyl chloride) reduce volatility (higher boiling point) and density due to increased hydrophobic interactions .

Reactivity :

- Shorter-chain di-acid chlorides (e.g., glutaryl chloride) exhibit higher reactivity due to reduced steric hindrance and greater electrophilicity. Adipoyl chloride balances reactivity and stability, making it ideal for controlled polymerization .

Applications: Adipoyl chloride is the standard monomer for nylon 6,6, while sebacoyl chloride produces nylon 6,10 with enhanced flexibility . Glutaryl chloride is less common in polymers but used in crosslinking agents .

Safety and Handling :

- All di-acid chlorides share hazards (corrosivity, hydrolysis to HCl), but shorter-chain variants (e.g., glutaryl) may pose higher inhalation risks due to lower boiling points. Adipoyl chloride’s intermediate volatility necessitates strict ventilation controls .

Table 2: Hazard Classification and Transport Regulations

| Parameter | Adipoyl Chloride | Glutaryl Chloride | Sebacoyl Chloride |

|---|---|---|---|

| GHS Classification | Skin/Eye Corrosion 1B | Skin/Eye Corrosion 1B | Skin/Eye Corrosion 1B |

| UN Transport Number | UN3265 | UN3265 (est.) | UN3265 (est.) |

| Packing Group | II | II (est.) | III (est.) |

Research Findings and Industrial Relevance

- Polymer Synthesis : Adipoyl chloride’s reactivity with diamines under mild conditions (e.g., aqueous-organic interfaces) enables high-yield nylon production, distinguishing it from less reactive derivatives like sebacoyl chloride .

- Modification Studies : Chain-extending reactions with adipoyl chloride improve the thermal stability of polyesters like PBS (polybutylene succinate), demonstrating its versatility beyond nylon .

- Safety Protocols : Adipoyl chloride’s classification under UN3265 mandates corrosion-resistant packaging and spill containment measures, consistent with regulations for similar di-acid chlorides .

Q & A

Q. What are the standard synthesis protocols for bis(adipoyl chloride) in polymer research?

Bis(adipoyl chloride) is typically synthesized via controlled reactions between adipic acid and thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A common protocol involves refluxing adipic acid with excess SOCl₂ under anhydrous conditions, followed by distillation to isolate the product. Stoichiometric ratios and inert atmospheres (e.g., argon) are critical to minimize hydrolysis .

Q. How should bis(adipoyl chloride) be handled to ensure safety during laboratory experiments?

Key precautions include:

- Using glove boxes or fume hoods to avoid inhalation of corrosive vapors.

- Wearing acid-resistant gloves , goggles, and lab coats (Skin Corr. 1B classification per GHS).

- Storing the compound in air-tight containers under argon at 2–8°C to prevent degradation .

Q. What analytical techniques are recommended for verifying bis(adipoyl chloride) purity?

- FT-IR spectroscopy : Confirm characteristic C=O stretching (~1800 cm⁻¹) and C-Cl bonds (~700 cm⁻¹).

- NMR spectroscopy : ¹H NMR (CDCl₃) should show peaks for methylene protons adjacent to carbonyl groups (~2.4–2.6 ppm).

- Titration : Quantify active chloride content using AgNO₃ titration .

Advanced Research Questions

Q. What strategies mitigate side reactions when using bis(adipoyl chloride) in polycondensation reactions?

- Moisture control : Use molecular sieves or inert gas purging to prevent hydrolysis.

- Temperature modulation : Maintain reaction temperatures below 40°C to avoid thermal decomposition.

- Catalyst selection : Employ tertiary amines (e.g., triethylamine) to scavenge HCl and accelerate reaction kinetics .

Q. How can conflicting data on bis(adipoyl chloride)’s physical properties (e.g., boiling point) be resolved experimentally?

- Differential scanning calorimetry (DSC) : Measure decomposition temperatures under controlled atmospheres.

- Gas chromatography-mass spectrometry (GC-MS) : Analyze volatility and purity under reduced pressure.

- Dynamic vapor sorption (DVS) : Assess hygroscopicity to explain discrepancies in reported values .

Q. What mechanistic insights explain bis(adipoyl chloride)’s reactivity with nucleophiles in step-growth polymerization?

The reaction follows a nucleophilic acyl substitution mechanism:

- Step 1 : Nucleophilic attack by diols or diamines on the electrophilic carbonyl carbon.

- Step 2 : Elimination of HCl, forming ester/amide bonds.

- Side reactions : Competing hydrolysis (in aqueous media) or Schotten-Baumann conditions require precise stoichiometry and pH control .

Q. How do impurities in bis(adipoyl chloride) affect polymer molecular weight distributions?

- Monomer purity : Trace water or alcohols reduce molecular weight by terminating chain growth.

- Analytical mitigation : Use gel permeation chromatography (GPC) to correlate impurity levels (e.g., free adipic acid) with polydispersity indices (PDI).

- Purification methods : Distillation or recrystallization from dry hexane improves monomer quality .

Methodological Notes

- Data interpretation : Cross-reference experimental results with computational models (e.g., DFT for reaction energetics) to resolve contradictions .

- Ethical compliance : Adhere to institutional safety protocols for corrosive substances, including waste disposal via neutralization with bases (e.g., NaOH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.